1'-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Description
This compound belongs to the spirocyclic isobenzofuran-piperidinone family, characterized by a unique spiro architecture that confers conformational rigidity. The core structure consists of a fused isobenzofuran-3-one ring and a piperidine moiety, with a 3-(phenylsulfonyl)propanoyl group attached to the piperidine nitrogen. Its synthesis likely involves coupling reactions using reagents like HATU and (i-Pr)₂NEt, followed by purification via silica gel chromatography and characterization via IR and NMR spectroscopy, as seen in analogous syntheses .
Properties
IUPAC Name |
1'-[3-(benzenesulfonyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S/c23-19(10-15-28(25,26)16-6-2-1-3-7-16)22-13-11-21(12-14-22)18-9-5-4-8-17(18)20(24)27-21/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFLFKSBCSWSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multi-step organic reactions. One common approach includes the formation of the spiro structure through a cyclization reaction. The starting materials often include isobenzofuran derivatives and piperidine derivatives, which undergo a series of reactions such as acylation, sulfonylation, and cyclization under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1’-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
1’-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1’-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Similarities and Differences
The following table highlights key structural features of the target compound and related analogs:

*Calculated based on analogous structures.
Key Observations:
- Core Rigidity : All compounds share the spirocyclic core, which restricts rotational freedom and may enhance target selectivity .
- Substituent Effects: Electron-Withdrawing Groups: The target compound’s phenylsulfonyl propanoyl group contrasts with halogens (Cl, F) in and , which increase lipophilicity but may reduce solubility. Ester vs. Amide: Ethyl carboxylate () offers hydrolytic instability compared to the target’s stable sulfonamide linkage.
Biological Activity
1'-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a complex organic compound known for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and data sources.
Chemical Structure and Properties
The compound features a spiro structure that combines isobenzofuran and piperidine moieties, with a phenylsulfonyl group attached to a propanoyl chain. This unique architecture contributes to its biological activity.
- Chemical Formula : C₁₈H₁₉N₁O₃S
- Molecular Weight : 341.41 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, in vitro assays demonstrated that this compound can induce apoptosis in breast cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Caspase activation |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Induction of oxidative stress |
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. Studies indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary screening revealed that the compound possesses antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be relatively low, indicating potent activity.
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation and survival pathways.
- Modulation of Apoptosis : It promotes apoptosis through mitochondrial pathways by increasing the release of cytochrome c.
- Antioxidant Properties : Demonstrates the ability to scavenge free radicals, thus reducing oxidative stress in cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Study : A study involving MCF-7 cells showed that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers.
- Inflammation Model : In an animal model of arthritis, administration of the compound reduced joint swelling and inflammation markers compared to control groups.
- Infection Trials : In vivo tests indicated that the compound effectively reduced bacterial load in infected mice models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
